molecular formula C22H31N3O6S2 B1682725 Tebipenem pivoxil CAS No. 161715-24-8

Tebipenem pivoxil

Numéro de catalogue: B1682725
Numéro CAS: 161715-24-8
Poids moléculaire: 497.6 g/mol
Clé InChI: SNUDIPVBUUXCDG-QHSBEEBCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le tébipéném pivoxil est un promédicament biodisponible par voie orale du tébipéném, un antibiotique carbapénème. Il a été développé pour lutter contre les bactéries qui ont acquis une résistance aux antibiotiques couramment utilisés. Le tébipéném pivoxil est formulé sous forme d'ester pour améliorer l'absorption et la biodisponibilité .

Applications De Recherche Scientifique

Le tébipéném pivoxil a plusieurs applications en recherche scientifique :

Mécanisme d'action

Le tébipéném pivoxil est un promédicament qui est converti en tébipéném dans l'organisme. Le tébipéném exerce ses effets antibactériens en inhibant les protéines de liaison à la pénicilline (PBP) dans la paroi cellulaire bactérienne. Cette inhibition perturbe la synthèse de la paroi cellulaire, entraînant la mort des cellules bactériennes .

Mécanisme D'action

Target of Action

Tebipenem pivoxil, a broad-spectrum orally-administered antibiotic, primarily targets the penicillin-binding proteins (PBPs) in both gram-positive and gram-negative bacteria . PBPs play a crucial role in the synthesis of the bacterial cell wall, which is essential for bacterial growth and survival .

Mode of Action

As a member of the carbapenem subgroup of β-lactam antibiotics, this compound exhibits bactericidal activity by binding to PBPs . This binding prevents the bacteria from forming the cross-linking of peptidoglycan strands, thereby disrupting the integrity of the bacterial cell wall . The disruption of the cell wall leads to bacterial cell death, making this compound effective against bacteria that have acquired antibiotic resistance .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the disruption of bacterial cell wall synthesis. By binding to PBPs, this compound inhibits the cross-linking of peptidoglycan strands, an essential component of the bacterial cell wall . This inhibition leads to the weakening of the cell wall, causing the bacterial cell to lyse and die .

Pharmacokinetics

This compound is a prodrug that is converted into its active form, tebipenem, in the enterocytes of the gastrointestinal tract via intestinal esterases . The pharmacokinetic properties of this compound have been studied in healthy subjects and patients with infections . The time to maximum concentration (Tmax) was reached at 0.50 to 0.67 hours for doses ranging from 100 to 400 mg . The area under the concentration-time curve (AUC) and maximum plasma concentration (Cmax) were proportional to the dose in the range of 100-400 mg . The cumulative amount of tebipenem excreted in urine by 24 hours accounted for up to 90% of the administered dose .

Result of Action

The result of this compound’s action is the death of the bacterial cell. By inhibiting the synthesis of the bacterial cell wall, this compound causes the bacterial cell to lyse and die . This makes it effective against a broad spectrum of bacteria, including those that have developed resistance to other antibiotics .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the absorption, metabolism, and excretion of this compound may vary among different populations due to ethnic differences . Furthermore, the efficacy of this compound can be affected by the type of infection and the specific strain of bacteria. For example, this compound has shown promising activity against multidrug-resistant Shigella spp., which cause severe gastrointestinal infections .

Analyse Biochimique

Biochemical Properties

Tebipenem pivoxil is a prodrug that converts to tebipenem, its pharmacologically active metabolite, in intestinal epithelial cells as a result of the action of carboxylesterase . It binds to penicillin-binding proteins (PBPs), thereby inhibiting cell wall synthesis . The nitrogen heterocyclic group at the C3 side chain in the chemical structure forms a prodrug by interacting with C2 carboxylic acids, significantly elevating oral absorption .

Cellular Effects

This compound has activity against multidrug-resistant (MDR) Gram-negative pathogens, including quinolone-resistant and extended-spectrum-β-lactamase-producing Enterobacteriaceae . It restrains penicillin-binding proteins and destroys the cell walls of pathogens .

Molecular Mechanism

This compound is a prodrug that is rapidly converted to the active moiety, tebipenem, by enterocytes . It binds to penicillin-binding proteins (PBPs), inhibiting cell wall synthesis . A nitrogen heterocyclic group at the C3 side chain in the chemical structure forms a prodrug by interacting with C2 carboxylic acids, significantly elevating oral absorption .

Temporal Effects in Laboratory Settings

In the single-ascending-dose phase, mean tebipenem plasma concentrations increased in a linear and dose proportional manner for doses of 100 to 900 mg and were comparable in the fasted and fed states for the 300- and 600-mg doses . In the multiple-ascending-dose phase, tebipenem maximum concentration was reached within 1.5 h and was dose proportional on day 1 and higher than dose proportional (2.7-fold) on day 14 .

Dosage Effects in Animal Models

In all the sepsis mouse models, the simultaneous administration of the this compound tablets significantly reduced mortality of the sepsis-model mice as compared with the control . The survival rate in the this compound tablet group was remarkably higher than that in the meropenem group in all the sepsis mouse models tested .

Metabolic Pathways

This compound is absorbed by multiple intestinal transport routes (including uptake transporters OATP) and then metabolized to tebipenem or its metabolites by drug-metabolizing enzymes (including epoxide hydrolase and renal dehydropeptidase-I) .

Transport and Distribution

This compound demonstrated excellent distribution into skin and soft tissue of healthy subjects and patients with diabetic foot infections following oral administration of 600 mg of this compound hydrobromide .

Subcellular Localization

Given its mechanism of action, it can be inferred that it primarily acts in the periplasmic space where it binds to penicillin-binding proteins (PBPs) to inhibit bacterial cell wall synthesis .

Méthodes De Préparation

La préparation du tébipéném pivoxil implique plusieurs étapes :

Analyse Des Réactions Chimiques

Le tébipéném pivoxil subit diverses réactions chimiques :

Les réactifs couramment utilisés dans ces réactions sont l'acétate d'ammonium, l'acétonitrile et la triéthylamine. Le principal produit formé par l'hydrolyse du tébipéném pivoxil est le tébipéném .

Comparaison Avec Des Composés Similaires

Le tébipéném pivoxil est unique parmi les carbapénèmes en raison de sa biodisponibilité orale. Des composés similaires comprennent :

La biodisponibilité orale du tébipéném pivoxil en fait une option pratique pour la thérapie en ambulatoire, réduisant ainsi le besoin d'une administration intraveineuse et d'hospitalisations.

Propriétés

IUPAC Name

2,2-dimethylpropanoyloxymethyl (4R,5S,6S)-3-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O6S2/c1-11-15-14(12(2)26)18(27)25(15)16(19(28)30-10-31-20(29)22(3,4)5)17(11)33-13-8-24(9-13)21-23-6-7-32-21/h11-15,26H,6-10H2,1-5H3/t11-,12-,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUDIPVBUUXCDG-QHSBEEBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)OCOC(=O)C(C)(C)C)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)OCOC(=O)C(C)(C)C)[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00167228
Record name Tebipenem pivoxil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161715-24-8
Record name Tebipenem pivoxil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161715-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tebipenem pivoxil [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161715248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tebipenem pivoxil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16840
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tebipenem pivoxil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TEBIPENEM PIVOXIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95AK1A52I8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tebipenem pivoxil
Reactant of Route 2
Reactant of Route 2
Tebipenem pivoxil
Reactant of Route 3
Reactant of Route 3
Tebipenem pivoxil
Reactant of Route 4
Reactant of Route 4
Tebipenem pivoxil
Reactant of Route 5
Reactant of Route 5
Tebipenem pivoxil
Reactant of Route 6
Tebipenem pivoxil
Customer
Q & A

Q1: How does tebipenem, the active moiety of tebipenem pivoxil, exert its antibacterial effect?

A1: Tebipenem, a β-lactam antibiotic, binds to penicillin-binding proteins (PBPs) in the bacterial cell wall. This binding inhibits the synthesis of peptidoglycan, a crucial component of the bacterial cell wall, ultimately leading to cell lysis and bacterial death. [, ]

Q2: What is the molecular formula and weight of this compound?

A2: While the provided abstracts don't explicitly state the molecular formula and weight, they do mention that this compound is a pivaloyloxymethyl ester prodrug of tebipenem. [, ] The crystal structure of this compound has been determined. [] For precise formula and weight information, consult chemical databases or the drug's prescribing information.

Q3: Are there any spectroscopic data available regarding the characterization of this compound?

A3: Yes, studies have utilized various spectroscopic techniques to characterize this compound. Infrared and Raman spectroscopies were employed to confirm the formation of a complex between this compound and β-cyclodextrin. [] Additionally, high-performance liquid chromatography coupled with a diode array detector (HPLC-DAD) was used to study the stability of this compound. []

Q4: How stable is this compound under different storage conditions?

A4: this compound, like many drugs, can degrade under certain conditions. Research using HPLC-DAD investigated its stability in aqueous solutions under acidic, basic, and oxidative conditions, as well as in solid form under light, heat, and humidity. [] This research aimed to understand degradation pathways and inform appropriate storage conditions.

Q5: Does this compound interact with common excipients used in pharmaceutical formulations?

A5: Yes, research has shown that excipients can react with this compound and its impurities, potentially leading to the formation of new impurities. [] This highlights the importance of careful excipient selection and formulation development to ensure drug stability and safety.

Q6: Are there any specific formulation strategies employed to enhance the stability, solubility, or bioavailability of this compound?

A6: Yes, several strategies have been explored to optimize this compound formulations. One approach involves incorporating β-cyclodextrin, which forms a complex with this compound, improving its solubility and stability. [] Other formulations aim to improve taste, dissolution rate, and patient compliance. [, , ]

Q7: What is known about the dissolution rate and solubility of this compound?

A8: this compound formulations aim to improve dissolution rate for better bioavailability. [] Inclusion complexation with β-cyclodextrin enhances its solubility in various media. [] This is crucial for oral administration and achieving therapeutic drug levels in the body.

Q8: What analytical methods are used to characterize and quantify this compound?

A8: Various analytical techniques are employed, including:

  • HPLC-DAD: This method separates and quantifies this compound and its degradation products. []
  • UHPLC/QTOF-MS/MS: This technique identifies and characterizes this compound and its related impurities in pharmaceutical formulations. []
  • LC-MS/MS: This method quantifies tebipenem in biological samples for pharmacokinetic studies. [, , ]

Q9: How is this compound absorbed and metabolized in the body?

A10: this compound is a prodrug that is rapidly converted to its active form, tebipenem, by intestinal esterases during absorption. [] This conversion is essential for its antibacterial activity.

Q10: What are the primary routes of elimination for tebipenem?

A11: Tebipenem is primarily eliminated through the kidneys. Studies in healthy subjects and those with varying degrees of renal impairment demonstrate a direct correlation between tebipenem clearance and creatinine clearance. []

Q11: What is the main pharmacokinetic/pharmacodynamic (PK/PD) parameter that correlates with tebipenem's efficacy?

A12: Research indicates that the ratio of free drug area under the curve (AUC) to minimum inhibitory concentration (MIC), adjusted for the dosing interval (fAUC/MIC • 1/τ), is the PK/PD index most closely associated with tebipenem's effectiveness. [, ]

Q12: Has this compound demonstrated efficacy in clinical trials?

A12: Yes, this compound has shown efficacy in clinical trials for various infections:

  • Complicated Urinary Tract Infections (cUTI): A phase 3 trial demonstrated non-inferiority to intravenous ertapenem in treating cUTI and acute pyelonephritis. [, ]
  • Pediatric Infections: this compound is approved in Japan for treating ear, nose, and throat infections, and respiratory infections in children. [, , , ]
  • Acute Otitis Media (AOM): Studies suggest a 3-day course of this compound is effective in treating AOM in children. []

Q13: What is the safety profile of this compound?

A15: Clinical trials indicate that this compound is generally well-tolerated. The most common adverse events are mild and transient, with diarrhea and headache being the most frequently reported. [, , ]

Q14: Is there research on using this compound for infections beyond those mentioned in the provided abstracts?

A16: Yes, researchers are exploring its potential for treating severe gastrointestinal infections caused by extensively drug-resistant Shigella spp. [, ] This highlights the ongoing research to expand this compound's therapeutic applications.

Q15: Are there any known drug-drug interactions with this compound?

A17: Studies have investigated the effect of antacids and proton pump inhibitors on tebipenem pharmacokinetics. While co-administration with these agents led to a decrease in the maximum concentration (Cmax) of tebipenem, the overall exposure (AUC) remained largely unaffected. [, ]

Q16: Are there biomarkers being investigated to predict the efficacy of this compound?

A18: While specific biomarkers are not mentioned in the provided abstracts, research on scoring systems based on clinical symptoms like eardrum redness and otorrhea is being explored to predict treatment response in AOM. []

Q17: What is the distribution of tebipenem in the body after administration of this compound?

A19: Tebipenem demonstrates good tissue penetration. Studies reveal its presence in various tissues, including lung epithelial lining fluid, alveolar macrophages, aural discharge, and sinus mucous membranes. [, , ]

Q18: Does this compound have an impact on the central nervous system?

A20: Tebipenem exhibits low penetration into the central nervous system, as evidenced by animal studies. [] While it can potentially induce seizures at very high doses, the risk is considered low compared to other carbapenems. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.